molecular formula C7H12ClF2NO2 B1404039 4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 1408076-44-7

4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1404039
CAS RN: 1408076-44-7
M. Wt: 215.62 g/mol
InChI Key: JKUBNVCKITZURN-UHFFFAOYSA-N
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Description

4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride, or 4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid HCl, is a small molecule that has been used in a variety of scientific applications. It is a versatile compound that can be used for synthesis, research, and other applications in the lab.

Scientific Research Applications

Synthesis of Biologically Active Compounds

The pyrrolidine ring, a core structure in 4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride , is widely used in medicinal chemistry for the synthesis of biologically active compounds . This compound serves as a versatile scaffold that can be modified to create a variety of molecules with potential therapeutic effects.

Development of Dipeptidyl Peptidase-4 Inhibitors

This compound has been utilized as a building block in the synthesis of triazole-substituted prolyl difluoropyrrolidines, which are explored as potential inhibitors of dipeptidyl peptidase-4 . These inhibitors are significant in the treatment of type 2 diabetes by modulating the incretin pathway.

Creation of Dual Leucine Zipper Kinase Inhibitors

Another application is the development of dual leucine zipper kinase (DLK) inhibitors . DLK is involved in neuronal degeneration, and inhibitors can be beneficial in neurodegenerative diseases like Alzheimer’s.

Exploration of Stereoselectivity in Drug Design

The stereogenicity of the pyrrolidine ring in 4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride allows researchers to explore the impact of stereochemistry on the biological activity of drug candidates . Different stereoisomers can bind to enantioselective proteins in diverse ways, leading to varied biological profiles.

Enhancing Pharmacophore Space Exploration

Due to its sp3-hybridization, the pyrrolidine ring can efficiently explore the pharmacophore space, contributing to the three-dimensional coverage and potentially increasing the interaction with biological targets .

Improving Drug ADME/Tox Profiles

Incorporating the pyrrolidine ring into drug molecules can modify physicochemical parameters, which is crucial for optimizing absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates .

properties

IUPAC Name

4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2.ClH/c1-6(2)4(5(11)12)10-3-7(6,8)9;/h4,10H,3H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUBNVCKITZURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NCC1(F)F)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride

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